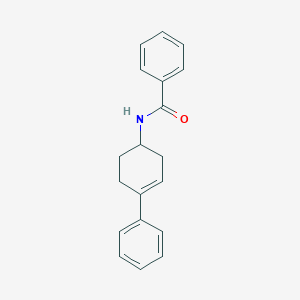

N-(4-Phenylcyclohex-3-EN-1-YL)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-phenylcyclohex-3-en-1-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c21-19(17-9-5-2-6-10-17)20-18-13-11-16(12-14-18)15-7-3-1-4-8-15/h1-11,18H,12-14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJVRUCRRNVYZDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CCC1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 4 Phenylcyclohex 3 En 1 Yl Benzamide and Analogs

Retrosynthetic Analysis and Identification of Key Synthetic Intermediates

Retrosynthetic analysis of N-(4-phenylcyclohex-3-en-1-yl)benzamide reveals several logical disconnection points, leading to plausible synthetic pathways. The primary disconnection is at the amide bond, a common and reliable transformation. This C-N bond cleavage simplifies the target molecule into two key building blocks: 4-phenylcyclohex-3-en-1-amine (B1622650) and a benzoic acid derivative, such as benzoyl chloride.

A further disconnection of the 4-phenylcyclohex-3-en-1-amine intermediate involves breaking the C-C bonds within the cyclohexene (B86901) ring. A logical approach here is a [4+2] cycloaddition, or Diels-Alder reaction. This retrosynthetic step transforms the cyclohexene ring into a 1,3-diene and a dienophile. A plausible diene is 1-phenyl-1,3-butadiene (B73350), and the dienophile could be a derivative of ethylene (B1197577) carrying a protected amino group, such as N-vinylacetamide.

An alternative retrosynthetic pathway for the cyclohexene ring involves functional group interconversion. The double bond in the cyclohexene ring could be formed from an elimination reaction of a suitable leaving group, such as a hydroxyl group, on a cyclohexane (B81311) ring. This leads to a 4-phenylcyclohexanol (B47007) intermediate. The phenyl group could be introduced via a Grignard reaction with a cyclohexanone (B45756) derivative.

Based on this analysis, the key synthetic intermediates identified are:

4-phenylcyclohex-3-en-1-amine

Benzoyl chloride (or benzoic acid)

1-phenyl-1,3-butadiene

N-vinylacetamide (or equivalent dienophile)

4-phenylcyclohexanone (B41837)

These intermediates provide a foundation for designing various synthetic routes to the target molecule, which will be explored in the subsequent sections.

Classical and Modern Synthetic Routes to the Core Structure

The synthesis of this compound can be achieved through a combination of classical and modern synthetic methodologies. These routes focus on the efficient construction of the 4-phenylcyclohexene (B1218791) core and the subsequent formation of the benzamide (B126) linkage.

Cycloaddition Reactions for Cyclohexene Ring Construction

The Diels-Alder reaction, a cornerstone of [4+2] cycloaddition chemistry, presents a powerful strategy for the construction of the 4-phenylcyclohexene ring system. libretexts.org This reaction involves the concerted cycloaddition of a conjugated diene with a dienophile to form a six-membered ring. libretexts.org For the synthesis of the this compound core, a suitable diene would be 1-phenyl-1,3-butadiene, and the dienophile could be a variety of activated alkenes.

One potential dienophile is acrolein, which would lead to a 4-phenylcyclohex-3-ene-1-carbaldehyde intermediate. This aldehyde can then be converted to the corresponding amine via reductive amination. Another approach involves the use of nitroethylene (B32686) as the dienophile, resulting in a nitro-substituted cyclohexene ring that can be subsequently reduced to the amine. The Diels-Alder reaction is known for its high degree of stereospecificity, which can be advantageous in controlling the relative stereochemistry of the substituents on the newly formed ring. libretexts.org The reaction between a conjugated diene and a substituted alkene, the dienophile, efficiently provides a variety of ring structures. researchgate.net

| Diene | Dienophile | Intermediate |

| 1-phenyl-1,3-butadiene | Acrolein | 4-phenylcyclohex-3-ene-1-carbaldehyde |

| 1-phenyl-1,3-butadiene | Nitroethylene | 1-nitro-4-phenylcyclohex-3-ene |

| 1-phenyl-1,3-butadiene | N-vinylacetamide | N-(4-phenylcyclohex-3-en-1-yl)acetamide |

Amidation and Benzamide Linkage Formation Strategies

The formation of the benzamide linkage is a crucial step in the synthesis of the target molecule. This transformation is typically achieved by reacting the 4-phenylcyclohex-3-en-1-amine intermediate with a benzoic acid derivative. A common and efficient method involves the use of benzoyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl byproduct. This reaction is generally high-yielding and proceeds under mild conditions.

Alternatively, carboxylic acid activating agents can be employed to facilitate the amide bond formation between benzoic acid and the amine. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently used. These reagents activate the carboxylic acid to form a highly reactive intermediate that readily reacts with the amine. Another modern approach is the use of coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole), which are known to suppress side reactions and improve yields, particularly when dealing with sensitive substrates. A variety of N-substituted benzamides can be synthesized through these methods. researchgate.netnanobioletters.comorganic-chemistry.org

| Amine | Acylating Agent | Coupling Agent/Base | Product |

| 4-phenylcyclohex-3-en-1-amine | Benzoyl chloride | Triethylamine | This compound |

| 4-phenylcyclohex-3-en-1-amine | Benzoic acid | DCC | This compound |

| 4-phenylcyclohex-3-en-1-amine | Benzoic acid | EDC/HOBt | This compound |

| 4-phenylcyclohex-3-en-1-amine | Benzoic acid | HATU | This compound |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure or enriched this compound derivatives is of significant interest. The stereocenter at the C1 position of the cyclohexene ring offers the possibility of chiral isomers. Stereoselective synthesis can be approached in several ways. One strategy is to employ a chiral auxiliary in the Diels-Alder reaction. By attaching a chiral auxiliary to the dienophile, the facial selectivity of the cycloaddition can be controlled, leading to the formation of a specific enantiomer of the cyclohexene product. The auxiliary can then be removed in a subsequent step.

Another approach is the use of a chiral catalyst to promote an asymmetric Diels-Alder reaction. Chiral Lewis acids, for example, can coordinate to the dienophile and create a chiral environment, directing the approach of the diene from one face over the other. Furthermore, resolution of a racemic mixture of 4-phenylcyclohex-3-en-1-amine can be achieved using a chiral resolving agent, such as a chiral carboxylic acid, to form diastereomeric salts that can be separated by crystallization. Subsequent liberation of the amine from the separated diastereomeric salt yields the desired enantiomer. The stereoselective synthesis of substituted cyclohexanes is an area of active research. nih.govnih.govresearchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and sustainable methods for the synthesis of complex organic molecules. In the context of this compound synthesis, catalytic approaches can be applied to both the formation of the cyclohexene core and the amidation step.

Organocatalysis in Cyclohexene and Cyclohexenone Formation

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis. For the construction of the cyclohexene ring, organocatalytic methods can be employed to generate chiral cyclohexenone intermediates, which can then be converted to the desired 4-phenylcyclohexene scaffold.

A common organocatalytic strategy for the synthesis of cyclohexenones is the Robinson annulation, which involves a Michael addition followed by an intramolecular aldol (B89426) condensation. Chiral proline derivatives are often used as catalysts in this reaction to induce enantioselectivity. nih.gov For instance, the reaction of a suitable Michael acceptor with a ketone in the presence of a chiral organocatalyst can lead to the formation of an enantioenriched cyclohexenone. This cyclohexenone can then be subjected to further transformations, such as reduction of the ketone and elimination of a hydroxyl group, to afford the chiral 4-phenylcyclohexene core. The development of organocatalytic methods for the synthesis of substituted cyclohexenones is an area of ongoing research. acs.orgorganic-chemistry.org

| Michael Acceptor | Ketone | Organocatalyst | Product |

| Phenyl vinyl ketone | 1-phenylacetone | (S)-Proline | Chiral 3,5-diphenylcyclohex-2-en-1-one |

| Acrolein | 4-phenyl-2-butanone | Chiral diarylprolinol silyl (B83357) ether | Chiral 5-phenylcyclohex-2-en-1-one |

Transition Metal-Mediated Coupling Reactions for Phenyl and Benzamide Moiety Introduction

The construction of the this compound scaffold relies on the formation of key carbon-carbon and carbon-nitrogen bonds. Transition metal catalysis offers powerful and versatile tools for introducing both the phenyl group onto the cyclohexene ring and for forming the central benzamide linkage. nih.govnih.gov

Palladium-catalyzed cross-coupling reactions are particularly prominent for forging C-C bonds. nih.gov The Suzuki-Miyaura coupling, for instance, is a highly effective method for introducing the phenyl group. researchgate.net This reaction typically involves the coupling of an organoboron compound, such as phenylboronic acid, with a halide or triflate. In a potential synthesis of the target molecule, a cyclohexenone precursor bearing a leaving group (e.g., a triflate) at the 4-position could be coupled with phenylboronic acid to install the phenyl moiety.

For the formation of the crucial C-N amide bond, several transition-metal-catalyzed methods are available. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This reaction could be employed to couple an aryl halide with an amine. While typically used for aryl C-N bonds, related methodologies can be applied to amide formation. More directly, copper-catalyzed reactions have also been shown to be effective for C-N bond formation, including the coupling of amines and amides with aryl partners, although they may require higher temperatures. nih.gov

Below is a table summarizing potential transition metal-mediated reactions applicable to the synthesis of the core structure.

| Coupling Reaction | Catalyst/Metal | Bond Formed | Reactants Example | Purpose in Synthesis |

| Suzuki-Miyaura | Palladium (Pd) | Aryl C-C | 4-(Triflyloxy)cyclohex-1-en-1-amine + Phenylboronic Acid | Introduction of the phenyl group onto the cyclohexene ring. |

| Negishi Coupling | Palladium (Pd) or Nickel (Ni) | Aryl C-C | 4-Halocyclohex-1-en-1-amine + Phenylzinc reagent | Alternative method for introducing the phenyl group. nih.gov |

| Buchwald-Hartwig Amination | Palladium (Pd) | C-N | 4-Phenylcyclohex-3-en-1-amine + Benzoyl Chloride | Formation of the benzamide linkage. |

| Ullmann Condensation | Copper (Cu) | Aryl C-N | 4-Phenylcyclohex-3-en-1-amine + Benzoic Acid derivative | A classic method for C-N bond formation. |

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a valuable technique in organic chemistry for accelerating reaction rates and often improving yields. researchgate.netnih.gov The application of microwave irradiation can significantly reduce reaction times compared to conventional heating methods, sometimes from hours to mere minutes. nih.govmdpi.com This efficiency is particularly advantageous in multi-step syntheses and for the rapid generation of compound libraries.

In the synthesis of this compound, microwave heating could be applied to several steps. For example, the amidation reaction between 4-phenylcyclohex-3-en-1-amine and a benzoic acid derivative, a process that can be sluggish under conventional heating, can be expedited significantly. rsc.org Microwave-assisted procedures are often performed in sealed vessels, allowing for temperatures to exceed the solvent's boiling point, which contributes to the rate enhancement. rsc.org Furthermore, some reactions can be performed under solvent-free conditions, aligning with the principles of green chemistry. nih.govmdpi.com

A comparative overview of conventional versus microwave-assisted methods for a representative amidation reaction is presented below.

| Parameter | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

| Reaction Time | Several hours (e.g., 8-10 hours) nih.gov | A few minutes (e.g., 5-30 minutes) nih.govmdpi.com | Drastic reduction in synthesis time. |

| Reaction Temperature | Reflux temperature of solvent | Can exceed solvent boiling point (e.g., 120-150°C) rsc.org | Access to higher energy states, accelerating slow reactions. |

| Yield | Moderate to good | Often higher yields researchgate.netnih.gov | Improved process efficiency. |

| Solvent Use | Typically requires a solvent | Can often be performed solvent-free mdpi.com | Greener, more environmentally friendly process. |

Derivatization Strategies and Scaffold Diversification

To explore the chemical space around this compound, various derivatization strategies can be employed. These strategies focus on modifying the aromatic rings, the cyclohexene core, and the amide linker to produce a library of analogs.

Introduction of Substituents on Aromatic Rings (Phenyl and Benzamide)

Introducing substituents onto the phenyl and benzamide aromatic rings is a primary strategy for diversification. This is typically achieved by using appropriately substituted starting materials in the synthetic sequence.

Phenyl Ring Modification : To introduce substituents such as methoxy, chloro, or trifluoromethyl groups onto the pendant phenyl ring, the corresponding substituted phenylboronic acids would be used in a Suzuki-Miyaura coupling reaction.

Benzamide Ring Modification : Similarly, to modify the benzamide portion, substituted benzoic acids or benzoyl chlorides are used in the final amidation step. A wide array of these building blocks is commercially available, allowing for the synthesis of analogs with diverse electronic and steric properties.

The table below illustrates this strategy with examples of potential starting materials.

| Target Modification | Ring | Substituent (Example) | Required Starting Material |

| Electron-donating group | Phenyl | 4-Methoxy | 4-Methoxyphenylboronic acid |

| Electron-withdrawing group | Phenyl | 4-Trifluoromethyl | 4-(Trifluoromethyl)phenylboronic acid |

| Halogenation | Benzamide | 4-Chloro | 4-Chlorobenzoyl chloride |

| Increased polarity | Benzamide | 3-Hydroxy | 3-Hydroxybenzoic acid |

Modifications of the Cyclohexene Ring System

The cyclohexene ring offers several reaction sites for diversification. The double bond is particularly amenable to a variety of chemical transformations, allowing for significant alterations to the scaffold's three-dimensional structure and polarity.

Potential modifications include:

Hydrogenation : Catalytic hydrogenation (e.g., using H₂/Pd-C) would saturate the double bond, yielding the corresponding N-(4-phenylcyclohexyl)benzamide analog. This removes the planarity of the double bond and increases the conformational flexibility of the ring.

Epoxidation : Treatment with an oxidant like m-CPBA would form an epoxide across the double bond. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles to introduce new functional groups.

Dihydroxylation : Reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) can convert the alkene into a diol, significantly increasing the polarity of the molecule.

Isosteric Replacements in the Benzamide Moiety

Bioisosterism involves substituting a functional group with another that has similar physical or chemical properties, a common strategy in medicinal chemistry to modulate a compound's properties. nih.gov The amide bond, while crucial for the structure, can be susceptible to metabolic cleavage. Replacing it with more stable isosteres can be a valuable diversification strategy. nih.gov

Common isosteric replacements for the amide group include:

Thioamides and Selenoamides : Replacing the carbonyl oxygen with sulfur or selenium can alter hydrogen bonding capabilities and metabolic stability while largely preserving the geometry. nih.gov

Ureas and Sulfonamides : These groups also mimic the hydrogen bond donor and acceptor properties of the amide bond. nih.gov

Heterocycles : Five-membered aromatic rings such as 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, or 1,2,3-triazoles are widely used as stable, non-hydrolyzable amide isosteres. nih.gov The 1,4-disubstituted 1,2,3-triazole, in particular, is considered a close mimic of the trans-amide bond. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

The optimization of reaction conditions is a critical aspect of developing an efficient and high-yielding synthesis. For the preparation of this compound and its analogs, key steps such as the amidation and any preceding cross-coupling reactions would be subject to optimization. researchgate.net

A systematic approach involves screening various reaction parameters:

Catalyst and Ligand : In transition metal-mediated reactions, the choice of metal (e.g., palladium, copper) and the associated ligand is paramount and can dramatically affect yield and reaction rate.

Base : The type and stoichiometry of the base (e.g., K₂CO₃, Cs₂CO₃, NaH) can be crucial, particularly in amidation and cross-coupling reactions. researchgate.net

Solvent : Solvent choice affects solubility and reactivity. Screening a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene) is common practice.

Temperature : Both conventional and microwave heating temperatures are optimized to find a balance between reaction rate and the formation of byproducts. researchgate.net

The following table provides a hypothetical example of an optimization study for an amidation step, based on general findings in the literature. researchgate.net

| Entry | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | None | None | Toluene | 110 | <10 |

| 2 | Pd(OAc)₂ | K₂CO₃ | Toluene | 110 | 45 |

| 3 | Pd(OAc)₂ | Cs₂CO₃ | Toluene | 110 | 65 |

| 4 | CuI | K₂CO₃ | DMF | 130 | 50 |

| 5 | Pd(OAc)₂ | Cs₂CO₃ | Dioxane | 100 | 75 |

| 6 | Pd(OAc)₂ | NaH | Dioxane | 100 | 80 researchgate.net |

Pharmacological Investigations and Mechanistic Elucidation of Biological Activities in Vitro and Preclinical in Vivo

Investigations into Cellular and Molecular Mechanisms of Action

Studies on Interaction with Cellular Macromolecules (e.g., Tubulin Binding, DNA Intercalation)

The foundation of a compound's pharmacological effect lies in its interaction with cellular macromolecules. For many benzamide (B126) derivatives, particularly those investigated for anticancer properties, tubulin and DNA have been identified as potential targets.

Tubulin Binding: A number of cytotoxic agents exert their effects by disrupting the dynamics of microtubules, essential components of the cellular cytoskeleton involved in cell division. nih.gov Some of these compounds have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules, in in vitro assays. nih.gov This inhibition leads to a halt in the cell cycle at mitosis. nih.gov Computational studies have further suggested that some molecules may achieve this by binding to the colchicine (B1669291) site on tubulin. nih.gov While these findings are promising for the broader class of compounds, no specific studies have confirmed whether N-(4-Phenylcyclohex-3-en-1-yl)benzamide itself interacts with tubulin.

DNA Intercalation: Another mechanism by which small molecules can exert profound cellular effects is through direct interaction with DNA. Research on certain triptycene (B166850) derivatives has shown that the nature of the functional groups on a molecule can dictate its ability to induce conformational changes in DNA. beilstein-journals.org However, there is a lack of scientific literature to indicate that this compound or its immediate analogs engage in DNA intercalation or other forms of DNA binding.

Preclinical In Vivo Efficacy Studies in Animal Models

The translation of in vitro findings to a whole-organism context is a critical step in drug discovery. For analogs of this compound, some preclinical in vivo evaluations have been undertaken.

Assessment of Efficacy in Relevant Disease Models (e.g., Inflammatory, Antimicrobial, Neurological, Oncological)

While in vivo efficacy data for this compound is absent from the reviewed literature, related benzamide compounds have demonstrated activity in neurological disease models. For instance, a series of N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamides, which contain the core benzamide structure, have been evaluated for their anticonvulsant properties in murine models. researchgate.net In these studies, administration of the compounds prior to the induction of seizures by pentylenetetrazole (PTZ) resulted in a notable delay in the onset of seizure symptoms in the treated animals. researchgate.net

| Compound/Analog | Animal Model | Disease Model | Key Finding |

|---|---|---|---|

| N-aryl-4-(1,3-dioxoisoindolin-2-yl)benzamide analogs | Mouse | PTZ-induced seizures | Increased latency to first seizure symptom. researchgate.net |

Evaluation of Pharmacodynamic Biomarkers in Animal Systems

Pharmacodynamic (PD) biomarkers are crucial for quantifying the physiological effect of a drug and are instrumental in its development. youtube.com The selection of a relevant PD biomarker is intrinsically linked to the drug's proposed mechanism of action. youtube.com For example, for a benzamide derivative designed to block the Kv1.3 ion channel, in vivo electrophysiological measurements could serve as a direct PD biomarker of target engagement. nih.gov In the case of this compound, a lack of defined mechanism of action and in vivo studies means that no specific pharmacodynamic biomarkers have been identified or evaluated.

Insights into Mechanistic Pathways from In Vivo Investigations

In vivo experiments can offer significant clues into the underlying mechanistic pathways of a compound's action. For the anticonvulsant benzamide analogs mentioned previously, in vivo findings have been correlated with in silico docking studies, leading to the hypothesis that their therapeutic effect may be mediated through interactions with the GABAA receptor. researchgate.net This combination of experimental and computational work suggests a potential mechanistic avenue for this class of compounds. researchgate.net It is critical to reiterate that these insights are for related analogs, and similar in vivo mechanistic investigations for this compound have not been reported.

Specific Therapeutic Research Areas for this compound Analogs

The structural motif of benzamide is present in a wide array of compounds explored for various therapeutic applications, with antiviral research being a prominent area.

Antiviral Activity Research (e.g., against SARS-CoV-2, Rhinoviruses)

The global need for effective antiviral therapies has driven extensive research into novel chemical entities. While this compound has not been specifically studied for antiviral effects, related benzamide structures have been part of this discovery effort.

SARS-CoV-2: Early research into coronaviruses identified derivatives of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide as having activity against the original SARS-CoV by impeding the initial steps of viral entry into host cells. nih.gov The more recent COVID-19 pandemic has intensified the search for inhibitors of key viral proteins of SARS-CoV-2, such as the main protease (Mpro). mdpi.comnews-medical.net Although this research has yielded several potent Mpro inhibitors, the this compound scaffold has not been featured in the published findings of these studies.

Rhinoviruses: There is currently no available scientific literature detailing any investigation into the activity of this compound or its close structural analogs against rhinoviruses.

| Compound Class | Virus | Mechanism of Action (if known) | Reported Activity |

|---|---|---|---|

| N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide derivatives | SARS-CoV | Blocks virus-host cell early interactions | EC50 values in the low micromolar range. nih.gov |

Antimicrobial Efficacy Studies

Comprehensive searches of scientific literature and biomedical databases did not yield any specific studies evaluating the antibacterial, antifungal, or antituberculosis activity of this compound. While the broader class of benzamide derivatives has been a subject of interest in antimicrobial research, with various analogues exhibiting a range of activities, no data is currently available for this particular compound.

Anticancer Activity Research

Similarly, a thorough review of existing research reveals a lack of specific studies on the anticancer properties of this compound. There are no published in vitro studies detailing its effects against any specific cancer cell lines. Consequently, no data regarding its potential cytotoxic or antiproliferative mechanisms is available.

It is important to note that the absence of published data does not definitively rule out potential biological activity. It signifies that, to date, research focusing on the antimicrobial and anticancer properties of this specific chemical entity has not been disseminated in the public domain. Further investigation would be required to determine if this compound possesses any of the pharmacological activities discussed.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Elucidation of Essential Structural Features for Biological Activity

The biological activity of N-(4-Phenylcyclohex-3-en-1-yl)benzamide analogs is contingent on several core structural components. The benzamide (B126) moiety itself is a well-established pharmacophore in numerous biologically active compounds. nih.gov The amide linkage is crucial, serving as a hydrogen bond donor and acceptor, which facilitates interactions with biological targets.

The phenyl ring of the benzamide group and the phenyl substituent on the cyclohexene (B86901) ring are also considered essential. These aromatic rings likely engage in π-π stacking or hydrophobic interactions within receptor binding pockets. For instance, in a series of N-substituted benzamide derivatives, the aromatic nature of the substituents was found to be critical for their antiproliferative activity. nih.gov

The cyclohexene ring provides a semi-rigid scaffold that correctly orients the phenyl substituent and the benzamide group in three-dimensional space. The specific stereochemistry and conformational flexibility of this ring system are vital for achieving the optimal geometry for receptor binding.

Analysis of Positional and Substituent Effects on Efficacy and Potency

The efficacy and potency of this compound analogs can be significantly modulated by the nature and position of substituents on both the benzamide and the phenylcyclohexene moieties.

Substituents on the Benzamide Phenyl Ring:

Substituents on the Phenylcyclohexene Moiety:

Similarly, modifications to the phenyl ring on the cyclohexene scaffold can impact activity. Substituents on this ring can alter the compound's lipophilicity, which affects its pharmacokinetic properties, as well as its direct interactions with a target. For example, in a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, the addition of a trifluoromethyl group to the benzamide ring had a notable effect on the compound's activity. mdpi.com

The following table summarizes the effects of various substituents on the activity of related benzamide compounds, providing insights into potential modifications for this compound.

| Compound Series | Substituent (Position) | Effect on Activity |

| N-(piperidin-4-yl)benzamide Derivatives nih.gov | Various on benzamide ring | Significant variation in HIF-1α activation |

| 2-Phenoxybenzamides researchgate.net | Various on anilino moiety | Strong influence on antiplasmodial activity |

| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-amides mdpi.com | Trifluoromethyl on benzamide ring | Modulation of anticonvulsant activity |

| Benzamides with Pyridine-Linked 1,2,4-Oxadiazole (B8745197) mdpi.com | Various on benzamide N-phenyl ring | Altered larvicidal and fungicidal activities |

Conformational Analysis and its Correlation with Receptor Binding and Biological Outcomes

The three-dimensional conformation of this compound is a critical determinant of its interaction with biological targets. The cyclohexene ring exists in a half-chair conformation, which can undergo ring inversion. lookchem.com The orientation of the phenyl and benzamide substituents (axial vs. equatorial) will significantly influence the molecule's shape and how it fits into a receptor binding site.

Receptor binding often induces conformational changes in both the ligand and the receptor. nih.gov The flexibility of the cyclohexene ring and the rotatable bond of the amide linkage allow the molecule to adopt different conformations. The energetically preferred conformation in solution may not be the bioactive conformation. Understanding the conformational landscape and the energy barriers between different states is therefore essential for predicting binding affinity and biological outcomes.

Rational Design Principles for the Development of Novel this compound Analogs

Based on the SAR and conformational analysis, several rational design principles can be proposed for developing novel analogs with potentially improved properties.

Scaffold Hopping and Bioisosteric Replacement: The phenylcyclohexene core can be replaced with other cyclic or bicyclic scaffolds to explore new conformational space and improve properties like metabolic stability. nih.gov Bioisosteric replacement of the phenyl rings with other aromatic or heteroaromatic systems could also lead to improved activity or selectivity.

Structure-Based Design: If the biological target is known, molecular docking and other computational methods can be used to design analogs that have a better fit and stronger interactions with the binding site. This approach allows for the optimization of shape complementarity and electrostatic interactions. acs.org

Introduction of Functional Groups: Specific functional groups can be introduced to form key interactions with the target, such as hydrogen bonds or salt bridges. For example, adding hydrogen bond donors or acceptors to the benzamide or phenyl rings could enhance binding affinity.

Modulation of Physicochemical Properties: Properties like lipophilicity, solubility, and metabolic stability can be fine-tuned by adding or modifying substituents. For instance, adding polar groups can increase solubility, while fluorination can sometimes improve metabolic stability and binding affinity.

The following table outlines some rational design strategies and their potential outcomes for novel this compound analogs.

| Design Strategy | Modification Example | Potential Outcome |

| Scaffold Hopping | Replace cyclohexene with piperidine | Altered receptor selectivity and pharmacokinetic profile researchgate.net |

| Bioisosteric Replacement | Replace phenyl rings with pyridyl rings | Modified hydrogen bonding potential and solubility |

| Structure-Based Design | Add hydroxyl group to target a specific residue | Increased binding affinity through hydrogen bonding |

| Property Modulation | Introduce a trifluoromethyl group | Enhanced metabolic stability and lipophilicity mdpi.com |

Computational Chemistry and Theoretical Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For N-(4-Phenylcyclohex-3-en-1-yl)benzamide, this would involve docking the compound into the active site of various protein targets to predict its binding affinity and mode. This process helps in identifying potential biological targets and understanding the molecular basis of the ligand-protein interaction.

Key interactions that would be analyzed include:

Hydrogen Bonds: The amide group in the benzamide (B126) moiety can act as both a hydrogen bond donor (N-H) and acceptor (C=O), forming crucial interactions with amino acid residues in a protein's active site.

Hydrophobic Interactions: The phenyl and cyclohexene (B86901) rings provide significant hydrophobicity, likely interacting with nonpolar pockets within a target protein.

Pi-Pi Stacking: The aromatic phenyl rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

These interactions are fundamental in determining the binding energy and specificity of the compound for a particular protein. nih.govchemrxiv.org

Molecular Dynamics Simulations for Conformational Stability and Binding Kinetics

Following molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide insights into the conformational stability of this compound when bound to a protein. jppres.compeerj.com

This technique can elucidate:

Binding Stability: By simulating the movement of atoms over a period, MD can confirm if the binding pose predicted by docking is stable.

Conformational Changes: It reveals how the ligand and protein structures might change to accommodate each other, a concept known as induced fit.

Binding Free Energy: Advanced calculations can estimate the binding free energy, offering a more accurate prediction of binding affinity than docking scores alone.

Binding Kinetics: MD simulations can also be used to study the rates at which the ligand binds and unbinds from the target protein.

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations, often using Density Functional Theory (DFT), are utilized to investigate the electronic properties of a molecule. nih.govresearchgate.net For this compound, these calculations would provide data on:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of chemical stability.

Electrostatic Potential: Mapping the electrostatic potential onto the molecule's surface reveals electron-rich and electron-deficient regions, which are crucial for identifying sites of potential intermolecular interactions.

Charge Distribution: Calculating the partial charges on each atom helps in understanding the molecule's polarity and its ability to participate in electrostatic interactions.

Note: The values in this table are illustrative and would need to be determined by actual quantum chemical calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.gov To build a QSAR model for benzamide derivatives including this compound, a dataset of structurally similar compounds with known biological activities would be required.

The process involves:

Descriptor Calculation: Calculating various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the series.

Model Building: Using statistical methods like multiple linear regression or machine learning to create a mathematical equation that correlates the descriptors with biological activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation sets.

A validated QSAR model could then be used to predict the biological activity of new, untested compounds like this compound. nih.govresearchgate.net

In Silico Prediction of Novel Biological Targets and Polypharmacology

In silico target prediction, also known as target fishing, uses computational methods to identify potential biological targets for a given molecule. nih.gov This is particularly useful for understanding a compound's mechanism of action or for identifying potential off-target effects. For this compound, this could involve:

Ligand-Based Methods: Comparing the compound's structure and properties to databases of known active molecules to infer potential targets.

Structure-Based Methods: Docking the compound against a large library of protein structures to identify those with which it is likely to interact.

These approaches can help in developing a polypharmacological profile for the compound, which describes its ability to interact with multiple targets. This is increasingly important in drug discovery for understanding both therapeutic effects and potential side effects.

Advanced Characterization and Analytical Methodologies in Research

Spectroscopic Techniques for Comprehensive Molecular Structure and Conformation Elucidation

Spectroscopic methods are paramount in the elucidation of the molecular structure of N-(4-phenylcyclohex-3-en-1-yl)benzamide, offering insights into its atomic composition, bonding, and electronic environment.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. For this compound, a combination of ¹H and ¹³C NMR experiments would confirm the molecular skeleton and the connectivity of atoms.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the phenyl and benzamide (B126) groups, the olefinic proton on the cyclohexene (B86901) ring, and the aliphatic protons of the cyclohexene ring. The chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, multiplet), and coupling constants (J) would provide detailed information about the electronic environment and spatial relationships of neighboring protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, confirming the presence of the phenyl, cyclohexene, and benzamide moieties. The chemical shifts of the carbonyl carbon, the aromatic carbons, the olefinic carbons, and the aliphatic carbons would be characteristic of their respective functional groups.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively assign all proton and carbon signals and to establish long-range correlations, thus piecing together the complete molecular structure.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.80 | d | 2H | Benzamide (ortho-protons) |

| 7.50 | t | 1H | Benzamide (para-proton) |

| 7.42 | t | 2H | Benzamide (meta-protons) |

| 7.35 | d | 2H | Phenyl (ortho-protons) |

| 7.28 | t | 2H | Phenyl (meta-protons) |

| 7.20 | t | 1H | Phenyl (para-proton) |

| 6.55 | d | 1H | Amide N-H |

| 6.10 | m | 1H | Olefinic C-H |

| 4.20 | m | 1H | CH-N |

Advanced Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be utilized to determine the exact molecular weight of this compound, which in turn provides its elemental formula. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable for this purpose. The fragmentation pattern observed in the mass spectrum (MS/MS) would offer further structural confirmation by showing the characteristic losses of fragments corresponding to the benzoyl group and the phenylcyclohexenyl moiety.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide (Amide I band), the N-H bend (Amide II band), C-H stretches for the aromatic and aliphatic portions, and C=C stretches for the aromatic rings and the cyclohexene double bond.

Hypothetical FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 | Medium | N-H Stretch |

| ~3050 | Medium | Aromatic C-H Stretch |

| ~2930 | Medium | Aliphatic C-H Stretch |

| ~1640 | Strong | Amide C=O Stretch (Amide I) |

| ~1600, 1490 | Medium | Aromatic C=C Stretch |

UV-Vis Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. This compound, with its aromatic rings and conjugated system, would be expected to exhibit characteristic absorption maxima (λmax) in the ultraviolet region of the electromagnetic spectrum. These absorptions correspond to π→π* transitions within the benzoyl and phenyl chromophores.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique would provide a wealth of information, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the cyclohexene ring (e.g., half-chair) and the relative orientation of the phenyl and benzamide substituents.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the amide group and other non-covalent interactions such as π-π stacking.

This data is invaluable for understanding the molecule's solid-state properties and for computational modeling studies.

Advanced Chromatographic Techniques for Purity Assessment, Isomer Separation, and Isolation

Chromatographic methods are essential for the purification and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for determining the purity of a compound. A reversed-phase HPLC method, likely using a C18 column with a mobile phase gradient of water and acetonitrile (B52724) or methanol, would be developed. The compound would elute at a characteristic retention time, and the purity would be assessed by the area percentage of the main peak in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is highly effective for confirming the identity of the main peak in an HPLC chromatogram and for identifying any impurities by their mass-to-charge ratio. This is particularly useful for analyzing reaction mixtures during the synthesis of the target compound.

Hypothetical HPLC Method Parameters

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 50-95% B over 10 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

Electrochemical Studies for Redox Behavior and Mechanism

Electrochemical studies, such as cyclic voltammetry (CV), could be employed to investigate the redox properties of this compound. These experiments would reveal the potentials at which the molecule can be oxidized or reduced. The phenyl and benzamide moieties could potentially undergo electrochemical reactions, and CV would provide information on the stability of the resulting radical ions and the reversibility of the redox processes. Such data is important for understanding the compound's electronic properties and its potential behavior in different chemical environments.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Scalable Synthetic Methodologies

Future research will likely focus on developing environmentally benign and economically viable methods for the synthesis of N-(4-Phenylcyclohex-3-en-1-yl)benzamide and its derivatives. This could involve the use of green chemistry principles such as catalytic reactions, the use of safer solvents, and minimizing waste generation. The development of efficient, multi-component reactions could also provide a streamlined approach to generate a diverse library of analogs for biological screening.

Exploration of Undiscovered or Novel Biological Activities and Therapeutic Applications

Given the prevalence of the benzamide (B126) scaffold in medicinal chemistry, a primary research avenue will be the comprehensive screening of this compound for a wide range of biological activities. nih.gov High-throughput screening campaigns against various cellular and molecular targets could uncover novel therapeutic applications. Areas of particular interest could include, but are not limited to, oncology, neurodegenerative diseases, and inflammatory disorders, where other benzamide-containing compounds have shown promise. mdpi.comnih.gov

Application of Advanced Artificial Intelligence and Machine Learning in Compound Design

The integration of artificial intelligence (AI) and machine learning (ML) will be instrumental in accelerating the discovery and optimization of this compound-based drug candidates. nih.govnih.gov These computational tools can be employed for:

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity and physicochemical properties of novel analogs. researchgate.net

De Novo Design: Generating novel molecular structures with desired pharmacological profiles based on the this compound scaffold. arxiv.org

Virtual Screening: Efficiently screening large virtual libraries of compounds to identify promising candidates for synthesis and biological evaluation. blogspot.com

Integration of this compound Analogs into Multi-Target Drug Design Strategies

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov A significant future direction will be the rational design of this compound analogs that can simultaneously modulate multiple targets. nih.gov This multi-target approach could lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. mdpi.com

Deeper Investigation of Stereochemical Influence on Biological Outcomes and Receptor Selectivity

The cyclohexene (B86901) ring of this compound possesses stereocenters, meaning the compound can exist as different stereoisomers. A critical area of research will be the synthesis and biological evaluation of individual stereoisomers to understand how the three-dimensional arrangement of atoms influences biological activity and selectivity for specific receptors or enzymes. This could lead to the identification of a single, more potent and selective isomer for further development.

Q & A

Q. How can researchers leverage high-throughput screening (HTS) to identify synergistic combinations with this compound?

- Methodological Answer :

- Combinatorial libraries : Screen against FDA-approved drugs (e.g., 1,280-compound library) using a Bliss independence model to calculate synergy scores .

- Mechanistic follow-up : Validate hits via Western blot (e.g., PARP-1 cleavage for apoptosis) or transcriptomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.